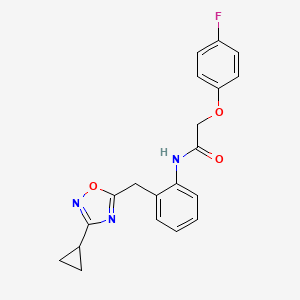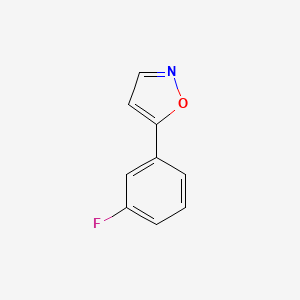
5-(3-Fluorophenyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(3-Fluorophenyl)isoxazole” is a chemical compound with the molecular formula C9H6FNO . It is a member of the isoxazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of “5-(3-Fluorophenyl)isoxazole” consists of a five-membered isoxazole ring attached to a 3-fluorophenyl group . The exact structure can be found in databases like PubChem .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
A series of isoxazole clubbed 1,3,4-oxadiazole derivatives, including compounds with 5-(3-fluorophenyl)isoxazole, demonstrated promising antimicrobial and antitubercular activity. Their effectiveness against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular agents against M. tuberculosis H37Rv, was noted. This was supported by molecular docking insights into the inhibition of the MurD ligase enzyme (Shingare et al., 2018).
Antimicrobial Activity of Derivatives
Another study synthesized derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, which were then tested for their in vitro antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Aqueous Phase Synthesis and Antimicrobial Activity
Isoxazole derivatives synthesized in an aqueous medium showed antibacterial and antifungal activity against various organisms. Some compounds were particularly active against the gram-positive bacterium Staphylococcus aureus, and two compounds showed antifungal activity against Candida albicans (Banpurkar et al., 2018).
Synthesis of Fluoroalkyl-Substituted Isoxazoles
Research on the synthesis of 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes explored a one-pot metal-free cycloaddition approach. The synthesis method focused on producing derivatives in a regioselective manner, offering potential in various applications (Chalyk et al., 2019).
Antitumor Activity
A study synthesized novel isoxazole derivatives and screened them for their antitumor activity against Ehrlich ascites carcinoma cells. Some compounds showed higher antitumor activity than the known cytotoxic agent 5-fluorouracil, indicating their potential as chemotherapeutic agents (Hamama et al., 2017).
DNA Binding and Antimicrobial Activities
Metal complexes of 3-amino-5-(4-fluorophenyl)isoxazole derivatives exhibited DNA binding and significant cleavage of DNA, along with notable antimicrobial activity. These findings suggest applications in the development of antimicrobial agents and DNA interaction studies (Ramesh et al., 2020).
Novel Anticancer Agents for Colon Cancer
Certain N-phenyl-5-carboxamidylisoxazoles demonstrated potent anticancer activity against colon cancer cells, indicating a potential mechanism involving the inhibition of JAK3/STAT3 signaling pathways. This discovery highlights their potential as chemotherapeutic agents for treating colon cancer (Shaw et al., 2012).
Zukünftige Richtungen
Isoxazole derivatives like “5-(3-Fluorophenyl)isoxazole” continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on further exploring the synthesis methods, biological activities, and potential therapeutic applications of these compounds .
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZUMUHSTOCPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)isoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2615656.png)
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
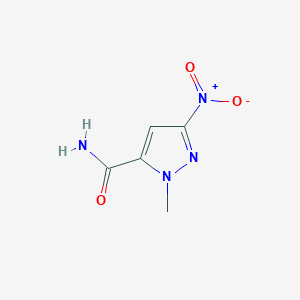
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)
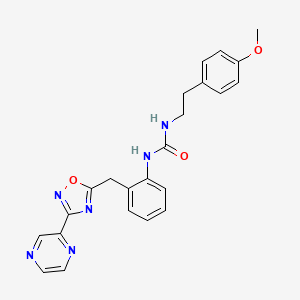
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
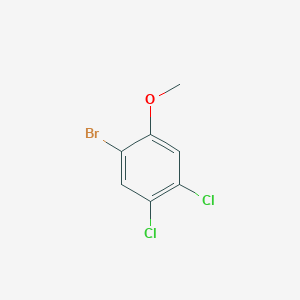

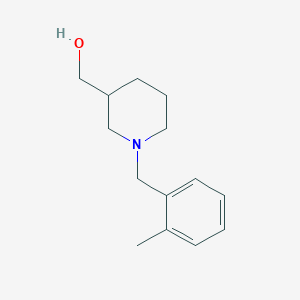
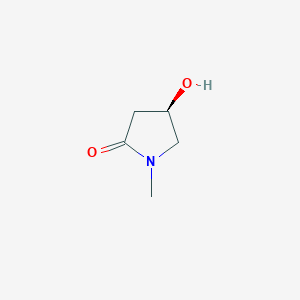
![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)
